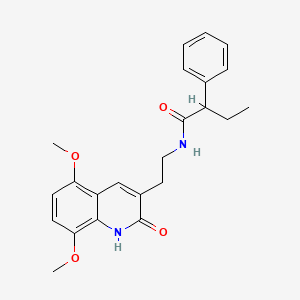

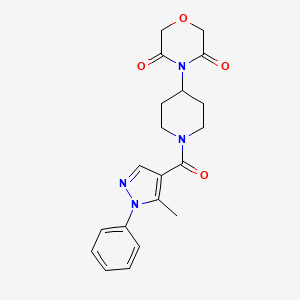

![molecular formula C21H13N3O3S B2909630 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1209965-50-3](/img/structure/B2909630.png)

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, which is similar to the compound , has been achieved by the Hantzsch thiazole reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with suitably substituted thioureas . The ethanones were prepared by the reaction of 6-phenylimidazo[2,1-b]thiazoles with chloroacetylchloride in refluxing 1,4-dioxane whereas the thiazoles were synthesized by the reaction of 2-bromo-1-phenylethanones with thiazol-2-amine in refluxing acetone .

Mecanismo De Acción

Target of Action

The compound, also known as N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-oxo-4H-chromene-2-carboxamide, has been found to have significant activity against Mycobacterium tuberculosis (Mtb) . The primary target of this compound is the Pantothenate synthetase of Mtb .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, in a way that inhibits the growth of Mtb

Biochemical Pathways

The compound affects the biochemical pathways related to the synthesis of pantothenate, a key component in the metabolism of Mtb . By inhibiting Pantothenate synthetase, the compound disrupts the normal metabolic processes of Mtb, leading to its inhibition .

Pharmacokinetics

In silico admet prediction has been carried out for this compound

Result of Action

The compound has shown significant activity against Mtb . Specifically, one derivative of the compound, IT10, displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . Another derivative, IT06, also showed significant activity with an IC50 of 2.03 μM and an IC90 of 15.22 μM against Mtb . These results suggest that the compound has a potent inhibitory effect on Mtb.

Action Environment

It is known that the compound has selective inhibition of mtb over a panel of non-tuberculous mycobacteria (ntm), suggesting that it may be effective in a variety of environments .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of ITC-1 is its specificity for Hsp90. Unlike other Hsp90 inhibitors, ITC-1 does not inhibit the activity of other chaperone proteins, making it a valuable tool for studying the role of Hsp90 in protein folding and degradation pathways. However, one of the limitations of ITC-1 is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Direcciones Futuras

There are a number of future directions for the study of ITC-1. One potential direction is the development of more potent and selective inhibitors of Hsp90. Another potential direction is the study of the role of Hsp90 in other diseases, such as neurodegenerative diseases. Finally, the development of new methods for the delivery of ITC-1, such as nanoparticles or liposomes, could improve its efficacy and reduce its toxicity in vivo.

Conclusion:

In conclusion, ITC-1 is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its specificity for Hsp90 makes it a valuable tool for studying the role of Hsp90 in protein folding and degradation pathways, and its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new therapies for these diseases. While there are limitations to the use of ITC-1 in certain experimental settings, the future directions for its study are promising and could lead to the development of new and more effective therapies.

Métodos De Síntesis

The synthesis of ITC-1 involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with 4-bromoacetophenone to form an intermediate compound. The intermediate is then coupled with 4-oxo-4H-chromene-2-carboxylic acid to form the final product, ITC-1. The synthesis of ITC-1 has been optimized to yield high purity and high yields, making it a valuable tool in scientific research.

Aplicaciones Científicas De Investigación

ITC-1 has been extensively studied for its potential applications in scientific research. One of the most promising applications of ITC-1 is in the study of cancer. Hsp90 is known to be overexpressed in many types of cancer, and the inhibition of Hsp90 has been shown to lead to the degradation of oncogenic proteins, leading to the inhibition of cancer cell growth. ITC-1 has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anti-cancer agent.

Propiedades

IUPAC Name |

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O3S/c25-17-11-19(27-18-4-2-1-3-15(17)18)20(26)22-14-7-5-13(6-8-14)16-12-24-9-10-28-21(24)23-16/h1-12H,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTDFYLNAAKWRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

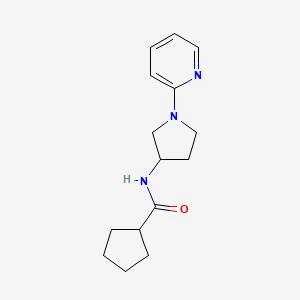

![N-(3-chloro-4-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2909547.png)

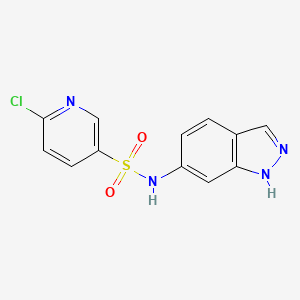

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2909548.png)

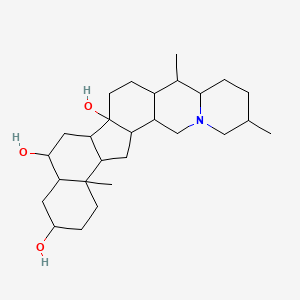

![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2909550.png)

![1-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B2909552.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2909554.png)

![3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic acid](/img/structure/B2909563.png)

![8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B2909565.png)